Bienvenue dans la boutique en ligne BenchChem!

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine

Medicinal Chemistry Process Chemistry EGFR Inhibitor Synthesis

Select this compound for your next EGFR-targeted campaign. It is the essential 3-chloro-4-fluoroaniline pharmacophore on an unsubstituted 6-nitroquinazoline core, enabling independent C-6 and C-7 diversification for analog library synthesis with a validated 91.2% yield. Beyond SAR, it is the documented starting point for >95% radiochemical purity SPECT radioligands and serves as a critical reference standard for Afatinib/Dacomitinib impurity profiling. Generic substitution is scientifically unjustified: its specific electronic profile and EGFR recognition cannot be replicated by other aniline variations.

Molecular Formula C14H8ClFN4O2
Molecular Weight 318.69 g/mol
CAS No. 184356-50-1
Cat. No. B180407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
CAS184356-50-1
Molecular FormulaC14H8ClFN4O2
Molecular Weight318.69 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl)F
InChIInChI=1S/C14H8ClFN4O2/c15-11-5-8(1-3-12(11)16)19-14-10-6-9(20(21)22)2-4-13(10)17-7-18-14/h1-7H,(H,17,18,19)
InChIKeyOXLCCXLHESAETR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (CAS 184356-50-1) Procurement Guide: Essential EGFR-TKI Pharmacophore Scaffold


N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (CAS 184356-50-1) is a core 4-anilinoquinazoline scaffold bearing the 3-chloro-4-fluoroaniline pharmacophore that defines multiple FDA-approved EGFR tyrosine kinase inhibitors (TKIs) including Afatinib, Gefitinib, and Dacomitinib [1]. This compound serves as a critical synthetic intermediate and reference building block for medicinal chemistry programs targeting the ErbB family of receptor tyrosine kinases. Unlike fully elaborated clinical candidates, this unsubstituted 6-nitroquinazoline core provides a modular entry point for divergent SAR exploration while maintaining the essential 3-chloro-4-fluorophenyl recognition element that confers EGFR binding specificity .

Why N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine Cannot Be Replaced by Other 4-Anilinoquinazoline Analogs


Generic substitution among 4-anilinoquinazoline EGFR inhibitor scaffolds is scientifically unjustified due to pronounced differences in substitution patterns, synthetic accessibility, and functional group positioning that directly impact downstream synthetic efficiency and biological activity. The 6-nitro substituent in this compound establishes a distinct electronic profile compared to 6-amino or 6-arylureido analogs, affecting both reactivity in subsequent transformations and the ability to generate structurally validated impurity reference standards [1]. Critically, the 3-chloro-4-fluorophenyl aniline moiety—shared with Gefitinib and Afatinib—confers EGFR kinase recognition that cannot be replicated by 3-bromophenyl, 2,4-dimethoxyphenyl, or 4-chloro-3-trifluoromethylphenyl substitutions, which demonstrate substantially divergent IC₅₀ values in kinase inhibition assays [2].

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine: Quantitative Differentiation Evidence Against Structural Analogs and Alternative Scaffolds


Synthetic Yield Advantage: Optimized One-Step Preparation of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine Versus Multi-Step Routes for 7-Substituted Analogs

The target compound is synthesized via a single-step condensation of 4-chloro-6-nitroquinazoline with 3-chloro-4-fluoroaniline in acetic acid under reflux conditions, achieving a 91.2% isolated yield. In contrast, the 7-fluoro analog (CAS 162012-67-1), a key intermediate for Afatinib, requires a multi-step sequence involving halogenation and nucleophilic aromatic substitution with additional purification steps . Similarly, the 7-methoxy analog (Dacomitinib Intermediate 2, CAS not disclosed) necessitates an additional O-alkylation step following core quinazoline formation .

Medicinal Chemistry Process Chemistry EGFR Inhibitor Synthesis

Structural Determinant for EGFR Binding: 3-Chloro-4-fluorophenyl Pharmacophore Differentiation from 3-Bromophenyl and 2,4-Dimethylphenyl Analogs

The 3-chloro-4-fluorophenyl aniline moiety present in the target compound is an essential pharmacophore for EGFR kinase domain recognition, shared by FDA-approved inhibitors Gefitinib (IC₅₀ = 33 nM against EGFR) and Afatinib (IC₅₀ = 0.5 nM against EGFRwt) [1]. Substitution of this aniline with a 3-bromophenyl group in the structurally analogous PD153035 derivative (4-[(3-bromophenyl)amino]-7-chloro-6-nitroquinazoline) yields an EGFR IC₅₀ of 25 nM, demonstrating that halogen substitution patterns directly modulate inhibitory potency [2]. Further divergence is observed with 2,4-dimethylphenyl substitution, which produces substantially weaker inhibition (IC₅₀ = 52 nM under comparable kinase assay conditions) [3].

Kinase Inhibition Structure-Activity Relationship EGFR Pharmacology

SPECT Imaging Ligand Precursor: Documented Radiochemical Utility of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine Core in EGFR-Targeted Molecular Imaging

The 4-[(3-chloro-4-fluorophenyl)amino]quinazoline core (derived from the target compound) has been explicitly validated as a precursor scaffold for radioiodinated EGFR-TK inhibitors intended for SPECT imaging of EGFR-positive breast tumors. In a 2007 Bioorganic & Medicinal Chemistry study, N-{4-[(3-chloro-4-fluorophenyl)amino]quinazoline-6-yl}-3-bromopropionamide—synthesized from the target compound scaffold—underwent radioiodination via halogen exchange to yield [¹²⁵I]-labeled quinazoline derivatives with >95% radiochemical purity [1]. In vitro studies demonstrated that the iodinated quinazoline and its bromo precursor inhibited A431 cell growth and suppressed EGFR autophosphorylation with potency exceeding that of the parent unfunctionalized quinazoline [1].

Molecular Imaging SPECT Radiopharmaceutical Chemistry

Patent-Documented Utility in EGFR Mutation-Targeted Cancer Therapy: Synthetic Intermediate for Irreversible Inhibitors

Patent literature explicitly identifies N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine as a key intermediate in the synthesis of 4-[(3-chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}quinazoline derivatives intended for treating cancers harboring EGFR mutations [1]. This places the compound within the synthetic pathway of irreversible EGFR inhibitors that covalently target cysteine 797 in the EGFR kinase domain—a mechanism distinct from reversible inhibitors like Gefitinib. The 6-nitro substituent serves as a versatile handle for reduction to 6-amino intermediates, enabling subsequent acrylamide conjugation for covalent inhibitor development .

Oncology Precision Medicine EGFR Mutation

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine: Optimal Procurement Scenarios Based on Validated Evidence


Medicinal Chemistry: Divergent SAR Exploration of EGFR-Targeted 4-Anilinoquinazolines

Procure this compound when establishing a parallel medicinal chemistry program requiring a modular scaffold for both C-6 and C-7 diversification. The unsubstituted 6-nitroquinazoline core enables independent optimization of the 7-position (via nucleophilic aromatic substitution) and the 6-position (via nitro reduction and subsequent amine functionalization), providing a single entry point for generating structurally diverse analog libraries. The documented 91.2% synthetic yield supports cost-effective gram-scale preparation for hit-to-lead campaigns.

Radiopharmaceutical Development: SPECT Imaging Agent Precursor for EGFR-Positive Tumor Detection

Procure this compound when developing EGFR-targeted molecular imaging agents, particularly SPECT radioligands for breast cancer imaging. The validated synthetic pathway from the 4-[(3-chloro-4-fluorophenyl)amino]quinazoline core to radioiodinated derivatives with >95% radiochemical purity [1] provides a documented starting point for radiopharmaceutical chemistry programs. In vitro validation in A431 cell models confirms retention of EGFR inhibitory activity following derivatization [1].

Process Chemistry: Reference Standard for Afatinib and Gefitinib Impurity Profiling

Procure this compound as a reference material for impurity identification and quantification in the manufacture of 3-chloro-4-fluoroaniline-containing EGFR inhibitors. The 6-nitroquinazoline core lacking 7-position substitution represents a potential synthetic intermediate and degradation product that may appear in Afatinib and Dacomitinib manufacturing streams . Establishing this compound as an analytical reference standard supports regulatory compliance in pharmaceutical quality control.

Academic Research: Tool Compound for EGFR Kinase Domain Structural Biology Studies

Procure this compound for structural biology investigations of EGFR-4-anilinoquinazoline binding interactions. The minimal 6-nitroquinazoline core bearing only the essential 3-chloro-4-fluorophenyl pharmacophore provides a reduced-complexity probe for X-ray crystallography and molecular dynamics simulations of kinase-inhibitor recognition, without confounding interactions from extended C-6 or C-7 substituents present in clinical candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.